![molecular formula C25H22N4O3S2 B11658098 (3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11658098.png)
(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolidinone ring, and an indolinone moiety. The presence of these functional groups makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolidinone ring, and finally, the indolinone moiety is introduced. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiazolidinone ring may yield sulfoxides or sulfones, while reduction of the pyrazole ring may produce hydrazines or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step processes that utilize commercially available reagents. For instance, the synthesis may include the formation of intermediates through nucleophilic substitutions and cyclization reactions. A notable method includes the use of 4-aminoantipyrine as a starting material to yield the desired pyrazole derivative through a series of transformations involving hydrazine hydrate and carbon disulfide .
Key Steps in Synthesis
- Formation of Pyrazole Derivative : The initial step involves creating a 1-amino derivative from 4-aminoantipyrine.
- Cyclization : Subsequent reactions lead to cyclization, forming the thiazolidine and indole frameworks.
- Final Purification : The final product is purified through recrystallization techniques.
Anti-inflammatory Potential
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could make it a candidate for treating inflammatory diseases .
Antioxidant Properties
Additionally, research has shown that similar compounds within this class possess antioxidant activities. The presence of specific functional groups in the structure may contribute to scavenging free radicals and reducing oxidative stress, which is crucial in various pathological conditions .
Anticancer Activity
Emerging data suggest that derivatives of this compound may also exhibit anticancer properties. The ability to induce apoptosis in cancer cells has been observed in related compounds, indicating a potential pathway for therapeutic development against various cancers .
Case Study 1: Molecular Docking Analysis
A study conducted on related compounds demonstrated their binding affinity to 5-lipoxygenase using molecular docking simulations. The results indicated that modifications in the chemical structure could enhance inhibitory activity, paving the way for further optimization of (3Z)-3-[...]-indol derivatives .
Case Study 2: In Vivo Studies
In vivo studies on similar thiazolidine derivatives have shown promising results in reducing inflammation in animal models. These studies support the hypothesis that such compounds could be developed into effective anti-inflammatory agents for clinical use .
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one lies in its specific structural features and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound (3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure
The compound features a multi-ring structure that includes:
- An indole moiety
- A thiazolidine ring
- A pyrazole derivative
Molecular Formula
The molecular formula is C19H20N4O3S with a molecular weight of approximately 372.46 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine and pyrazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Comparison
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
(3Z)-... | Various | TBD |
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to (3Z)-... can inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled study, a derivative demonstrated a significant reduction in TNF-alpha and IL-6 production in macrophages upon treatment with the compound at concentrations ranging from 10 to 100 µM.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties through apoptosis induction in cancer cells. The compound's structure allows for interaction with various cellular pathways involved in cell cycle regulation.
Table 2: Anticancer Activity Findings
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis via caspase activation |
MCF7 | 20 | Cell cycle arrest |
A549 (Lung cancer) | 25 | Induction of oxidative stress |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including alkaline phosphatase and nucleotidases. Such inhibition can be crucial for therapeutic applications in metabolic disorders.
Research Findings: Enzyme Inhibition
Inhibitory assays revealed that the compound exhibited competitive inhibition against human alkaline phosphatase with an IC50 value of approximately 0.5 µM, indicating potent enzyme inhibitory activity.
The biological activities of (3Z)-... can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses and cancer progression.
- Cellular Uptake : Its lipophilic nature facilitates cellular penetration, allowing it to exert effects on intracellular targets.
- Reactive Oxygen Species (ROS) Modulation : The compound's structure suggests potential for modulating oxidative stress pathways, which are critical in cancer and inflammation.
Properties
Molecular Formula |
C25H22N4O3S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N4O3S2/c1-4-14-27-18-13-9-8-12-17(18)19(22(27)30)21-24(32)28(25(33)34-21)20-15(2)26(3)29(23(20)31)16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3/b21-19- |
InChI Key |
QNLLNRAYAZOBMQ-VZCXRCSSSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C1=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.